

In-Depth Technical Guide: Physicochemical Characterization of 2-Amino-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-methoxybenzoic acid

Cat. No.: B181750

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the melting point of **2-Amino-4-methoxybenzoic acid**, a key physicochemical parameter for substance identification and purity assessment. It includes a compilation of reported melting point data and a comprehensive experimental protocol for its determination.

Quantitative Data Summary

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The reported melting point of **2-Amino-4-methoxybenzoic acid** varies slightly across different commercial suppliers, which may be attributed to minor differences in purity or analytical methodology. A summary of these values is presented below.

Parameter	Reported Value (°C)	Source
Melting Point	173.5	Biosynth[1]
Melting Point	171-178	Chem-Impex[2]
Melting Point	167 (decomposition)	Tokyo Chemical Industry[3]

It is crucial to note that an isomer, 4-Amino-2-methoxybenzoic acid, possesses a different melting point of 149-153 °C and should not be confused with the title compound.

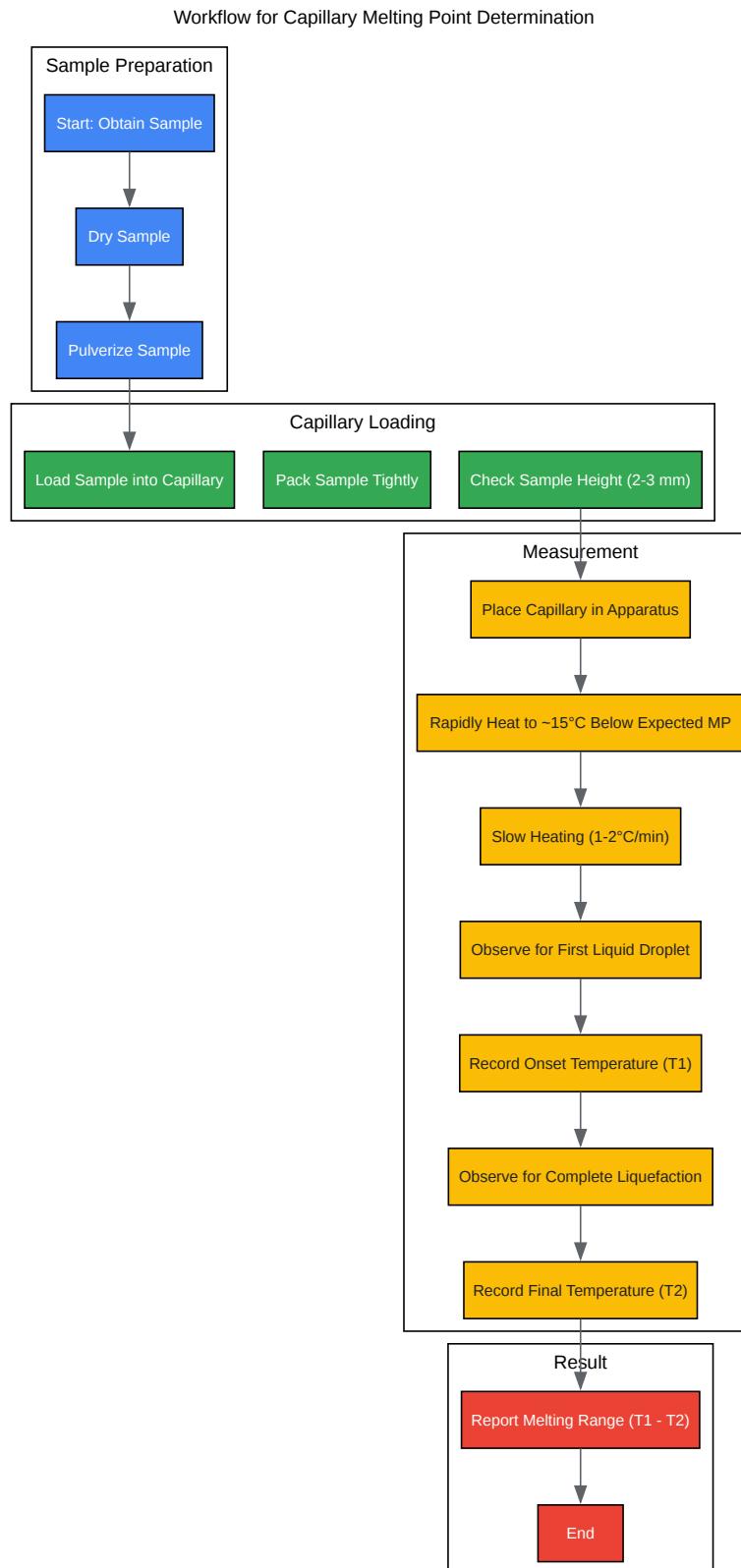
Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines the standardized method for determining the melting point of a solid organic compound like **2-Amino-4-methoxybenzoic acid** using a capillary tube. This procedure is applicable to both manual apparatus, such as a Thiele tube, and modern digital melting point instruments.

2.1. Materials and Apparatus

- **2-Amino-4-methoxybenzoic acid** sample (finely powdered and dried)
- Glass capillary tubes (one end sealed)
- Melting point apparatus (e.g., Thiele tube with high-boiling point oil or a digital melting point device)
- Thermometer (calibrated) or temperature probe
- Mortar and pestle
- Spatula
- Long glass tube (for packing)

2.2. Procedure


- Sample Preparation:
 - Ensure the **2-Amino-4-methoxybenzoic acid** sample is completely dry, as residual solvent can depress the melting point and broaden the range.[\[1\]](#)
 - If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

- Capillary Tube Loading:
 - Take a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.[1]
 - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[1]
 - To achieve tight packing, drop the capillary tube, sealed end down, through a long glass tube held vertically over a hard surface. The impact will compact the sample at the bottom of the capillary.[1]
 - Repeat until the packed sample height is approximately 2-3 mm.[1][4]
- Melting Point Measurement:
 - Initial (Rapid) Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to find an approximate melting point.[3]
 - Accurate Determination:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.[1]
 - Heat the sample at a steady, rapid rate until the temperature is about 15-20°C below the expected melting point.[4]
 - Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate measurement.[4]
 - Observe the sample closely through the magnifying eyepiece.
 - Record the temperature at which the first droplet of liquid appears (the onset of melting). [4]
 - Continue heating slowly and record the temperature at which the last solid particle melts into a clear liquid (completion of melting).[4]
 - The recorded values constitute the melting point range.

- Data Recording and Repetition:
 - Record the melting point as a range from the onset to the completion of melting.[4]
 - For accuracy, perform the determination at least twice using a fresh sample and capillary tube for each run.[4]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the capillary melting point determination protocol.

[Click to download full resolution via product page](#)

Caption: A flowchart of the key steps in determining the melting point of a solid using the capillary method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Characterization of 2-Amino-4-methoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181750#2-amino-4-methoxybenzoic-acid-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com